

structure-activity relationship of (4-methyl-1H-benzimidazol-2-yl)methanol derivatives

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Compound of Interest

Compound Name: (4-methyl-1H-benzimidazol-2-yl)methanol

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A Comprehensive Guide to the Structure-Activity Relationship of **(4-methyl-1H-benzimidazol-2-yl)methanol** Derivatives for Antimicrobial and Anticancer Applications

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This guide provides an in-depth analysis of the structure-activity relationship (SAR) of **(4-methyl-1H-benzimidazol-2-yl)methanol** derivatives. It is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, oncology, and microbiology. We will explore the synthesis, biological evaluation, and comparative performance of these compounds, supported by experimental data and detailed protocols.

Introduction: The Benzimidazole Scaffold in Drug Discovery

The benzimidazole core, a bicyclic heterocycle formed by the fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.^{[1][2]} Its structural similarity to naturally occurring purines allows it to readily interact with various biological macromolecules, leading to a broad spectrum of pharmacological activities.^[3] Benzimidazole derivatives have been successfully developed as antimicrobial, anticancer, antiviral, anti-inflammatory, and anthelmintic agents.^{[1][2][4]} The versatility of the benzimidazole ring system, with possible

substitutions at the N-1, C-2, and C-4/C-5/C-6/C-7 positions, provides a fertile ground for the design of novel therapeutic agents with tailored properties.

The focus of this guide, the **(4-methyl-1H-benzimidazol-2-yl)methanol** framework, incorporates a methyl group at the 4-position and a methanol group at the 2-position. These features offer specific steric and electronic properties that can be systematically modified to probe their influence on biological activity.

Structure-Activity Relationship (SAR) Analysis

The biological activity of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring.^{[5][6]} Understanding these relationships is critical for the rational design of more potent and selective compounds.

The Role of the 2-Methanol Group

The methanol group at the C-2 position is a key feature of the scaffold. A comparative study of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol revealed that the methyl-substituted compound exhibited more potent antioxidant and cytotoxic activities.^{[7][8]} This suggests that while the hydroxyl group can participate in hydrogen bonding, its presence may not always be optimal for certain biological activities. The derivatization of this hydroxyl group through esterification or etherification presents a strategic approach to modulate the lipophilicity and steric bulk of the molecule, potentially enhancing its interaction with target enzymes or receptors.^[9]

Impact of Substituents on the Benzene Ring

The presence and nature of substituents on the benzene portion of the benzimidazole ring play a crucial role in determining the compound's biological profile.

- **Electron-Withdrawing vs. Electron-Donating Groups:** Several studies have indicated that the presence of electron-withdrawing groups (e.g., -Cl, -Br, -CF₃) on the phenyl ring of 2-substituted benzimidazoles often leads to enhanced antimicrobial and anticancer activity.^{[10][11][12]} Conversely, electron-donating groups (e.g., -OCH₃) can sometimes diminish activity.^[6] This suggests that modulating the electronic properties of the benzimidazole core is a key strategy for optimizing biological efficacy.

- **Positional Isomerism:** The position of the substituent on the benzene ring also influences activity. For instance, in a series of benzimidazole derivatives, the placement of a trifluoromethyl group at the para position of a phenyl ring at C-5 resulted in a highly active antimicrobial agent.[\[10\]](#)[\[11\]](#)

N-1 Substitution

Alkylation or arylation at the N-1 position of the imidazole ring can significantly impact the physicochemical properties and biological activity of benzimidazole derivatives. N-substitution can alter the molecule's planarity, solubility, and ability to form hydrogen bonds, which in turn can affect its binding affinity to biological targets.

Below is a diagram illustrating the key positions for substitution on the **(4-methyl-1H-benzimidazol-2-yl)methanol** scaffold and their general influence on activity.

Caption: Key substitution points on the benzimidazole scaffold.

Comparative Performance Analysis

To provide a clear comparison, the following tables summarize the biological activities of various benzimidazole derivatives from the literature. This data serves as a benchmark for evaluating newly synthesized compounds based on the **(4-methyl-1H-benzimidazol-2-yl)methanol** scaffold.

Table 1: Comparative Anticancer Activity of Benzimidazole Derivatives

Compound ID	Substitution Pattern	Cancer Cell Line	IC50 (μM)	Reference
5a	Benzimidazole-triazole hybrid	HepG-2	3.87	[13]
6g	Benzimidazole-triazole hybrid	HCT-116	3.34	[13]
3p	Substituted benzimidazole	MCF-7	Not specified, but highest potency	[14]
BZ1	Pyrazoline substituted benzimidazole	Fibrosarcoma	Not specified, but highest activity	[5]
3c	2-thiobenzimidazole	HCT-116	Effective antitumor activity	[15]
3l	2-thiobenzimidazole	TK-10 (Renal Cancer)	Effective antitumor activity	[15]

Table 2: Comparative Antimicrobial Activity of Benzimidazole Derivatives

Compound ID	Substitution Pattern	Microorganism	MIC (µg/mL)	Reference
3c	Substituted benzimidazole	S. aureus	Promising activity	[14]
3n	Substituted benzimidazole	A. fumigatus	Highest activity	[14]
BM2	Substituted benzimidazole	M. luteus, S. aureus, E. aerogenes, E. coli	12.5 - 25	[16]
5i	N-((1H-benzimidazol-1-yl) methyl)-...	M. leutus, E. coli	Better than standard	[10]
2	5-[2-(2-methylbenzimidazol-1-yl)ethyl]-[4][14]-oxadiazole-2(3H)-thione	B. cereus	Highly active	[17]

Experimental Protocols

For the purpose of reproducibility and standardization, detailed experimental protocols for the synthesis and biological evaluation of **(4-methyl-1H-benzimidazol-2-yl)methanol** derivatives are provided below.

General Synthesis of 2-Substituted Benzimidazoles

This protocol is a well-established method for the preparation of 2-substituted benzimidazoles via the condensation of an o-phenylenediamine with a carboxylic acid.[8]

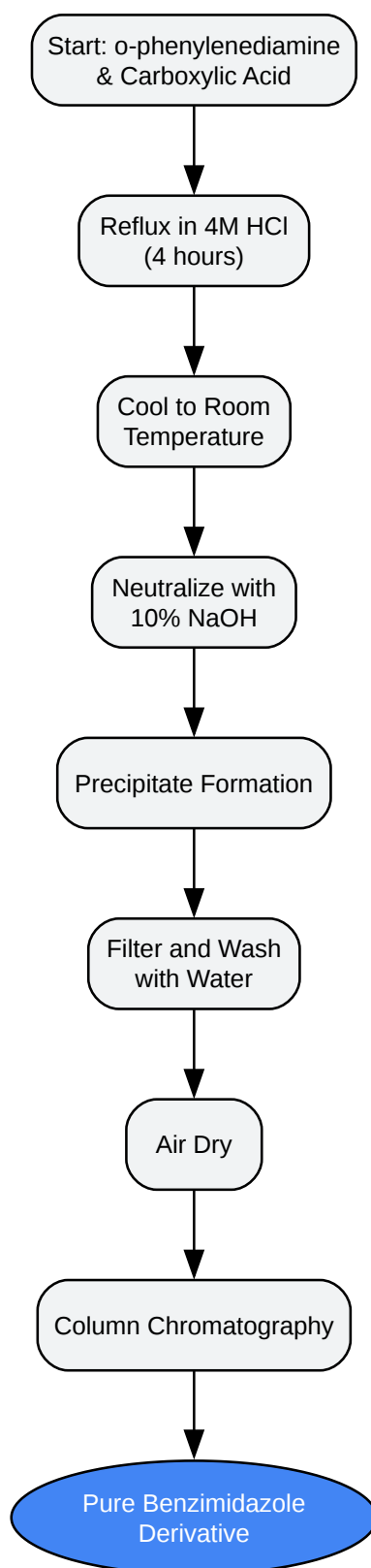
Materials:

- 3,4-diaminobenzyl alcohol

- Appropriate carboxylic acid (e.g., acetic acid for a 2-methyl substituent)
- 4M Hydrochloric acid (HCl)
- 10% Sodium hydroxide (NaOH) solution
- Ethanol
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- A mixture of 3,4-diaminobenzyl alcohol (1 equivalent) and the carboxylic acid (1.2 equivalents) in 4M HCl is heated at reflux for 4 hours.
- The reaction mixture is cooled to room temperature.
- Neutralize the mixture with a 10% NaOH solution until a precipitate forms.
- Collect the precipitate by filtration, wash with cold water, and air dry.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield the pure 2-substituted benzimidazole derivative.



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Caption: General workflow for the synthesis of benzimidazole derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[18]

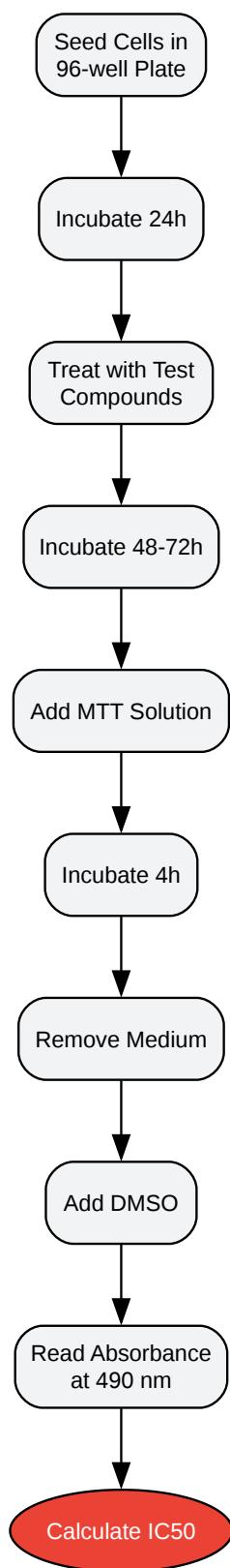
Materials:

- Adherent cancer cell line (e.g., MCF-7, HCT-116)
- 96-well plates
- Complete cell culture medium
- Test compounds dissolved in DMSO
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)

Procedure:

- Seed cells in a 96-well plate at a density of 1×10^4 to 5×10^4 cells/well and incubate for 24 hours to allow for attachment.
- Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.
- After the incubation period, add 20 μ L of MTT solution to each well and incubate for another 4 hours.
- Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 490 nm using a microplate reader.

- Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).



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Caption: Workflow for the in vitro MTT cytotoxicity assay.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19]

Materials:

- Bacterial or fungal strains
- 96-well microtiter plates
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
- Test compounds dissolved in a suitable solvent
- Positive control (standard antibiotic)
- Negative control (broth only)

Procedure:

- Prepare a two-fold serial dilution of the test compounds in the broth medium in the wells of a 96-well plate.
- Inoculate each well with a standardized suspension of the microorganism.
- Include a positive control (microorganism with a known antibiotic) and a negative control (broth only).
- Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

- The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The **(4-methyl-1H-benzimidazol-2-yl)methanol** scaffold represents a promising starting point for the development of novel antimicrobial and anticancer agents. The structure-activity relationships discussed in this guide highlight the critical role of substituents at the N-1, C-2, and benzene ring positions in modulating biological activity. Future research should focus on the systematic derivatization of this core structure, guided by the principles of rational drug design, to optimize potency, selectivity, and pharmacokinetic properties. The synthesis and evaluation of a focused library of these derivatives will undoubtedly lead to the identification of new lead compounds for further preclinical and clinical development.

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